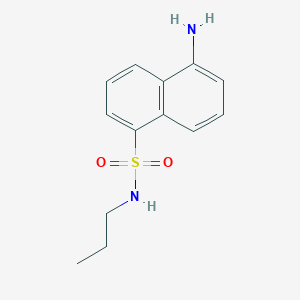
1,4-Diphenyl-2,3,5,6-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-2,3,5,6-tetramethylbenzene is an organic compound with a complex aromatic structure. This compound is characterized by the presence of two phenyl groups and four methyl groups attached to a benzene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-2,3,5,6-tetramethylbenzene can be synthesized through a series of organic reactions. One common method involves the bromination of durene (1,2,4,5-tetramethylbenzene) followed by a coupling reaction with phenylboronic acid. The reaction conditions typically include the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Diphenyl-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential use in biochemical assays and as a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-2,3,5,6-tetramethylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules. These interactions can influence the compound’s reactivity and binding affinity to specific targets. Additionally, the presence of methyl groups can affect the compound’s electronic properties, enhancing its stability and reactivity in certain chemical environments .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethylbenzene: Known for its use in the synthesis of pyromellitic dianhydride.
1,4-Diphenyl-2,3,5,6-tetrachlorobenzene: Similar structure but with chlorine atoms instead of methyl groups.
2,3,5,6-Tetramethylbenzene-1,4-diethylamine: Contains ethylamine groups instead of phenyl groups.
Uniqueness
1,4-Diphenyl-2,3,5,6-tetramethylbenzene is unique due to its combination of phenyl and methyl groups, which confer distinct chemical properties. Its stability and reactivity make it suitable for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
145588-14-3 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,2,4,5-tetramethyl-3,6-diphenylbenzene |
InChI |
InChI=1S/C22H22/c1-15-16(2)22(20-13-9-6-10-14-20)18(4)17(3)21(15)19-11-7-5-8-12-19/h5-14H,1-4H3 |
InChI Key |
NFHOHHYDDWCOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)

![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)


![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
![[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)](/img/structure/B12556529.png)
![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)


